Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate
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Overview
Description
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with formyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Methyl 2-carboxy-4-methyl-1H-pyrrole-3-carboxylate
Reduction: Methyl 2-hydroxymethyl-4-methyl-1H-pyrrole-3-carboxylate
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . The pyrrole ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
- Methyl 5-formyl-2-methyl-1H-pyrrole-3-carboxylate
Uniqueness
Methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring. This arrangement of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both formyl and methyl groups in specific positions allows for targeted modifications and applications in various fields .
Properties
CAS No. |
52459-25-3 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 2-formyl-4-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-5-3-9-6(4-10)7(5)8(11)12-2/h3-4,9H,1-2H3 |
InChI Key |
OFHHGUFHWSDUAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C(=O)OC)C=O |
Origin of Product |
United States |
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